molecular formula C15H15N3 B12585956 N-Methyl-1-[(naphthalen-1-yl)methyl]-1H-imidazol-2-amine CAS No. 647851-01-2

N-Methyl-1-[(naphthalen-1-yl)methyl]-1H-imidazol-2-amine

Cat. No.: B12585956
CAS No.: 647851-01-2
M. Wt: 237.30 g/mol
InChI Key: OIRYGKABWAENRQ-UHFFFAOYSA-N
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Description

N-Methyl-1-[(naphthalen-1-yl)methyl]-1H-imidazol-2-amine (CAS: 647851-01-2) is an aromatic heterocyclic compound with the molecular formula C₁₅H₁₅N₃ and a molecular weight of 237.30 g/mol . Its structure features a methyl-substituted imidazole core linked to a naphthalen-1-ylmethyl group. Key physicochemical properties include a polar surface area (PSA) of 29.85 Ų, XLogP3-AA (hydrophobicity) of 3.2, and hydrogen-bonding capacity (1 donor, 2 acceptors) . The compound is synthesized via alkylation of 2-aminobenzimidazole with 1-(bromomethyl)naphthalene under basic conditions, yielding ~55% purity after chromatographic purification .

Properties

CAS No.

647851-01-2

Molecular Formula

C15H15N3

Molecular Weight

237.30 g/mol

IUPAC Name

N-methyl-1-(naphthalen-1-ylmethyl)imidazol-2-amine

InChI

InChI=1S/C15H15N3/c1-16-15-17-9-10-18(15)11-13-7-4-6-12-5-2-3-8-14(12)13/h2-10H,11H2,1H3,(H,16,17)

InChI Key

OIRYGKABWAENRQ-UHFFFAOYSA-N

Canonical SMILES

CNC1=NC=CN1CC2=CC=CC3=CC=CC=C32

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Methyl-1-[(naphthalen-1-yl)methyl]-1H-imidazol-2-amine typically involves the reaction of naphthalene derivatives with imidazole derivatives under specific conditions. One common method involves the alkylation of 1-naphthylmethylamine with N-methylimidazole in the presence of a suitable base, such as sodium hydride or potassium carbonate, in an aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). The reaction is usually carried out at elevated temperatures to ensure complete conversion .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, which allow for better control of reaction conditions and higher yields. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

N-Methyl-1-[(naphthalen-1-yl)methyl]-1H-imidazol-2-amine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Oxidation: Naphthalene-1-carboxylic acid derivatives.

    Reduction: N-Methyl-1-[(naphthalen-1-yl)methyl]-1H-imidazole derivatives.

    Substitution: N-Substituted imidazole derivatives.

Scientific Research Applications

N-Methyl-1-[(naphthalen-1-yl)methyl]-1H-imidazol-2-amine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of novel materials and catalysts.

Mechanism of Action

The mechanism of action of N-Methyl-1-[(naphthalen-1-yl)methyl]-1H-imidazol-2-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit enzyme activity by binding to the active site or alter receptor function by acting as an agonist or antagonist. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound belongs to a broader class of N-substituted imidazol-2-amine derivatives , which exhibit diverse bioactivities (e.g., kinase inhibition, receptor modulation). Below is a comparative analysis with key analogues:

Positional Isomers: Naphthalen-1-yl vs. Naphthalen-2-yl Substitution

Compound Name Substituent Position Molecular Formula Molecular Weight (g/mol) Synthesis Yield Key Differences
N-Methyl-1-[(naphthalen-1-yl)methyl]-1H-imidazol-2-amine 1-Naphthalenyl C₁₅H₁₅N₃ 237.30 55% Higher steric hindrance due to 1-naphthalenyl orientation; impacts binding affinity in receptor models.
1-(Naphthalen-2-ylmethyl)-1H-benzo[d]imidazol-2-amine (Compound 22) 2-Naphthalenyl C₁₉H₁₇N₃ 287.36 79% 2-Naphthalenyl substitution improves synthetic yield (79% vs. 55%) due to reduced steric clash during alkylation .

Variations in the Imidazole Core

Compound Name Core Modification Molecular Formula Molecular Weight (g/mol) Bioactivity Notes
N-(4,6-Dimethylpyrimidin-2-yl)-1H-benzimidazol-2-amine Pyrimidine-linked C₁₃H₁₄N₆ 266.30 Enhanced hydrogen-bonding capacity (PSA: 67.1 Ų) improves solubility but reduces membrane permeability .
5-(1-Naphthalenyl)-1H-Imidazol-2-amine Unmethylated imidazole C₁₃H₁₁N₃ 209.25 Lacks N-methyl group, increasing hydrogen-bond donor capacity (2 donors vs. 1 donor in target compound) .

Functional Group Modifications

Compound Name Functional Group Molecular Formula Molecular Weight (g/mol) Key Properties
{[1-(Difluoromethyl)-1H-imidazol-2-yl]methyl}(methyl)amine Difluoromethyl C₆H₉F₂N₃ 161.15 Fluorination enhances metabolic stability and lipophilicity (predicted XLogP: 1.28) .
N-Methyl-N-[(6-methyl-1H-benzimidazol-2-yl)methyl]amine Benzene-fused imidazole C₁₀H₁₃N₃ 175.23 Compact structure with higher solubility (PSA: 29.85 Ų) but reduced aromatic stacking potential .

Biological Activity

N-Methyl-1-[(naphthalen-1-yl)methyl]-1H-imidazol-2-amine, also known as 1-(naphthalen-1-ylmethyl)imidazol-2-amine (CAS No. 647850-94-0), is an organic compound with significant biological activity attributed to its structural components: the imidazole ring and the naphthalene moiety. This article explores its biological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

The compound features a molecular formula of C14H13N3C_{14}H_{13}N_{3} and a molecular weight of approximately 223.27 g/mol. The imidazole ring is known for its biological significance, particularly in enzyme inhibition and receptor modulation, while the naphthalene component enhances hydrophobic interactions within biological systems .

PropertyValue
Molecular FormulaC14H13N3
Molecular Weight223.27 g/mol
CAS Number647850-94-0
LogP2.5969
PSA (Polar Surface Area)44.57 Ų

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets:

  • Enzyme Inhibition : The imidazole ring can coordinate with metal ions, influencing enzyme activity. This property is crucial for compounds that act as enzyme inhibitors in various biochemical pathways.
  • Receptor Modulation : The compound may bind to specific receptors, modulating their activity, which is particularly relevant in pharmacological applications .
  • Anticancer Activity : Research indicates that imidazole derivatives exhibit significant cytotoxicity against cancer cell lines such as HepG2 (liver cancer) and HT-29 (colon cancer). Initial studies suggest that modifications to the naphthalene and imidazole structures can enhance anticancer efficacy .

Research Findings

Several studies have investigated the biological activity of related compounds, providing insights into the potential applications of this compound:

Case Study: Anticancer Properties

A study synthesized novel imidazolium salts derived from naphthalene and evaluated their cytotoxicity against various cancer cell lines. Results indicated that some derivatives exhibited low LD50 values (less than 5 μM), demonstrating potent anticancer activity. This suggests that this compound could serve as a scaffold for developing new anticancer agents .

Structure–Activity Relationship

The structure–activity relationship (SAR) analysis highlighted that modifications to the alkyl group on the imidazole ring significantly influenced cytotoxicity. Compounds with specific substituents showed enhanced activity, indicating that strategic structural changes can optimize therapeutic effects .

Potential Applications

Given its promising biological activities, this compound has potential applications in:

  • Drug Development : Its unique structure may serve as a versatile scaffold for designing new drugs targeting various diseases, particularly cancer.
  • Pharmacology : Understanding its mechanism of action could lead to advancements in pharmacological therapies involving enzyme inhibitors or receptor modulators.
  • Research Tool : The compound may be utilized in biochemical research to study enzyme functions and receptor interactions due to its ability to bind selectively to certain targets.

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